

Placental Growth Hormone Gene (GH-V) Expression: A Technical Guide

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Abstract

The human **placental growth hormone** (GH-V), encoded by the GH2 gene, is a critical regulator of maternal and fetal physiology during pregnancy. Expressed by the placental syncytiotrophoblast, GH-V progressively replaces pituitary-derived growth hormone (GH-N) in the maternal circulation, becoming the predominant somatotropic hormone from mid-gestation onwards.[1][2] Its primary functions include modulating maternal metabolism to ensure a continuous supply of nutrients to the fetus, primarily by stimulating maternal insulin-like growth factor I (IGF-I) production, promoting gluconeogenesis, and enhancing lipolysis.[1] Dysregulation of GH-V expression is implicated in various pregnancy complications, including intrauterine growth restriction (IUGR) and preeclampsia, making it a key area of research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the molecular biology of GH-V, including its gene structure, regulation of expression, signaling pathways, and detailed experimental protocols for its study.

GH-V Gene Structure and Locus

The **placental growth hormone** gene (GH2 or GH-V) is part of a five-gene cluster located on chromosome 17q22-24.[3][4] This cluster, which evolved from a common ancestral gene, includes:

hGH-N (GH1): Encodes the pituitary growth hormone.



- hCS-L: A pseudogene.
- hCS-A and hCS-B: Encode human chorionic somatomammotropin (hCS), also known as placental lactogen (hPL).
- hGH-V (GH2): Encodes the placental growth hormone.[5]

These genes share over 90% nucleotide sequence similarity, yet their expression is tightly regulated in a tissue-specific manner.[3][5] The entire locus is regulated by a remote Locus Control Region (LCR) containing several DNase I hypersensitive sites (HS) that are crucial for the high-level, tissue-specific expression of the placental genes.[3][5]

Regulation of GH-V Gene Expression

The expression of the GH-V gene is a complex process governed by a combination of genetic and epigenetic mechanisms, ensuring its specific activation in the placental syncytiotrophoblast.

Transcriptional Regulation

GH-V expression is controlled by several regulatory elements, including a proximal promoter and downstream enhancer sequences.[5] The secretion of GH-V is not regulated by the typical hypothalamic factors like GHRH or somatostatin that control pituitary GH.[2] Instead, metabolic signals are key regulators.

- Glucose: High glucose concentrations inhibit GH-V secretion and reduce endogenous mRNA levels in placental cell lines.[2][6] This inverse relationship ensures that GH-V promotes maternal nutrient availability for the fetus, particularly during periods of lower maternal glucose.[1]
- Transcription Factors: Several transcription factors have been identified to bind to the GH-V promoter region and regulate its activity. Studies using placental choriocarcinoma cells (JAR) have shown that glucose levels and demethylating agents can modify the binding capacity of factors such as HES-2, PPAR-gamma, H4TF-1, and OCT-1.[6]

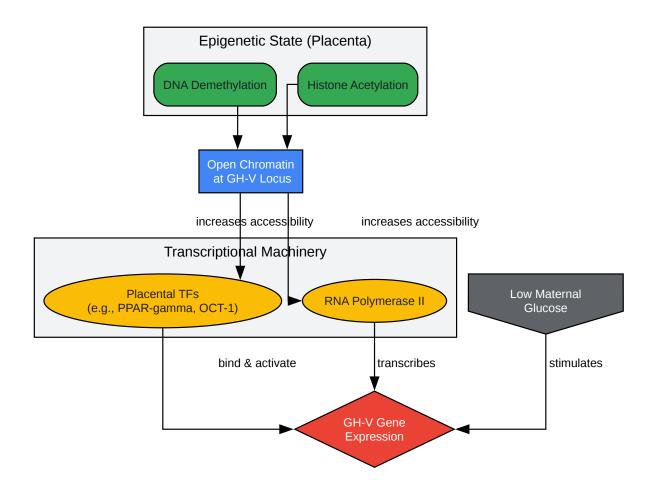
Epigenetic Regulation



Epigenetic modifications are fundamental to the tissue-specific activation of the GH-V gene. The chromatin structure of the GH/CS gene locus is significantly more "open" in term placenta compared to non-expressing tissues or cell lines that express it at low levels.[5]

- DNA Methylation: Demethylation of the gene's regulatory regions is associated with active expression. Treatment of placental cells with the demethylating agent 5-azacytidine results in a significant increase in GH-V gene expression.[6]
- Histone Acetylation: Hyperacetylation of histones, which leads to a more open chromatin configuration, is also linked to increased GH-V expression.[5] Sequential treatment with agents that inhibit DNA methylation and histone deacetylation synergistically increases the expression of placental GH/CS genes.[5]

The logical relationship for the activation of GH-V gene expression is visualized below.





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Caption: Logical flow for the activation of GH-V gene expression.

GH-V Protein and Secretion

GH-V is a 191-amino acid single-chain polypeptide with a molecular weight of approximately 22 kDa, similar to pituitary GH-N.[4] It is synthesized and secreted by the syncytiotrophoblast cells of the placenta.[1][5] Unlike the pulsatile secretion of GH-N, GH-V is secreted continuously into the maternal circulation.[2][7] Its levels are detectable from as early as 5-7 weeks of gestation, increasing steadily until term, when they can reach concentrations of 20–40 ng/mL, while pituitary GH becomes undetectable.[1]

Data Presentation: GH-V Levels in Maternal Circulation

Condition	Gestational Stage	GH-V Concentration	Reference
Normal Pregnancy	Week 5-7	Detectable	[1]
Normal Pregnancy	Week 20 until term	Steadily increases	[1]
Normal Pregnancy	Term	~20-40 ng/mL	[1]
IUGR/SGA Pregnancy	Variable	Significantly decreased	[1]
Preeclampsia	Variable	Conflicting results (lower or no change)	[1]
Gestational Diabetes	Variable	Higher concentrations observed	[7]
Fetal Down Syndrome	Second Trimester	Higher levels in amniotic fluid	[1]

Signaling Pathways

GH-V exerts its biological effects by binding to the growth hormone receptor (GHR), a member of the class I cytokine receptor superfamily.[7][8] The binding affinity of GH-V to the GHR is

Foundational & Exploratory





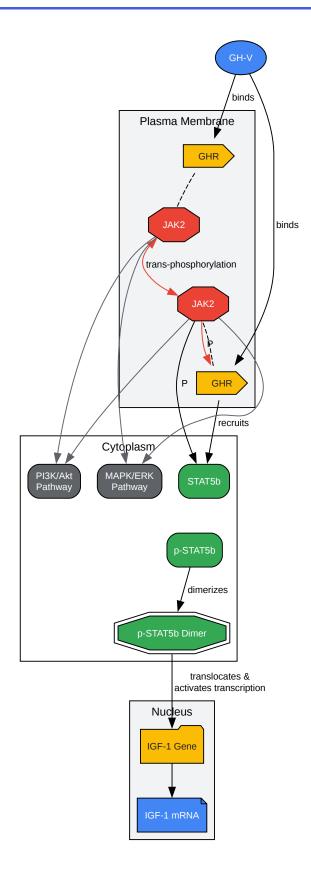
similar to that of pituitary GH.[7] This interaction triggers the activation of the associated Janus kinase 2 (JAK2).[9][10][11]

The canonical signaling pathway activated by GH-V is the JAK/STAT pathway, primarily involving STAT5b.[12][13]

- Receptor Dimerization & JAK2 Activation: GH-V binding induces GHR dimerization, bringing two JAK2 molecules into close proximity, leading to their trans-autophosphorylation and activation.[8][11]
- STAT5b Recruitment and Phosphorylation: Activated JAK2 phosphorylates tyrosine residues
 on the intracellular domain of the GHR, creating docking sites for STAT5b.[10] Recruited
 STAT5b is then phosphorylated by JAK2.[13]
- STAT5b Dimerization and Nuclear Translocation: Phosphorylated STAT5b molecules dimerize and translocate to the nucleus.
- Gene Transcription: In the nucleus, STAT5b dimers bind to specific DNA sequences (GAS motifs) in the promoter regions of target genes, most notably IGF-1, to regulate their transcription.[10][12]

In addition to the JAK/STAT pathway, GH receptor activation can also trigger other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and metabolism.[9][10][11]





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Caption: GH-V signaling through the canonical JAK/STAT pathway.



Experimental Protocols & Methodologies

Studying GH-V expression requires specific and sensitive techniques to distinguish it from the highly homologous pituitary GH-N and to accurately quantify its levels in tissues and biological fluids.

Quantification of GH-V mRNA Expression

Quantitative Reverse Transcription PCR (qRT-PCR) is the standard method for measuring GH-V mRNA levels in placental tissue (e.g., chorionic villi biopsies) or in placental cell lines like BeWo, JAR, or JEG-3.[5]

Protocol: qRT-PCR for GH-V mRNA

RNA Extraction:

- Homogenize ~50-100 mg of placental tissue or ~1x10^6 cultured cells in 1 mL of TRIzol reagent or use a column-based kit (e.g., RNeasy Kit, Qiagen).
- Follow the manufacturer's protocol for total RNA isolation.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio ~1.8-2.0)
 and by gel electrophoresis to check for intact rRNA bands.

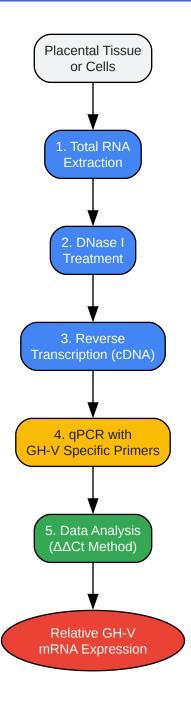
DNase Treatment:

- Treat 1-2 μg of total RNA with DNase I to remove any contaminating genomic DNA, which
 is critical due to the intronless nature of the GH gene cluster.
- Inactivate the DNase according to the manufacturer's instructions.
- Reverse Transcription (cDNA Synthesis):
 - Synthesize first-strand cDNA from 1 μg of DNase-treated RNA using a reverse transcriptase (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
 - Include a "no-RT" control (without reverse transcriptase) to check for genomic DNA contamination in the subsequent PCR step.



- Quantitative PCR (qPCR):
 - Prepare a reaction mix containing cDNA template, gene-specific primers for GH-V, a reference gene (e.g., ACTB, GAPDH), and a qPCR master mix (e.g., SYBR Green or TaqMan).
 - GH-V Specific Primers: Design primers that specifically amplify GH-V and not GH-N or other cluster members. This often involves placing primers in regions of sequence divergence.
 - Example Forward Primer: 5'-CCTCAAGCAGACCTACAGCAA-3'
 - Example Reverse Primer: 5'-GTTGTCGAACTTGGACTGGAC-3'
 - Thermal Cycling Conditions (Example):
 - Initial Denaturation: 95°C for 5 min.
 - 40 Cycles:
 - Denaturation: 95°C for 15 sec.
 - Annealing/Extension: 60°C for 60 sec.
 - Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
 - Data Analysis: Calculate the relative expression of GH-V mRNA using the ΔΔCt method, normalizing to the reference gene.





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Caption: Experimental workflow for quantifying GH-V mRNA.

Quantification of GH-V Protein

Measuring GH-V protein in maternal serum or cell culture supernatant is challenging due to its similarity to GH-N. Specific immunoassays are required.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)



This protocol outlines a sandwich ELISA using a monoclonal antibody specific for GH-V.

Plate Coating:

- Coat a 96-well microplate with a capture antibody (monoclonal antibody specific to a unique GH-V epitope) diluted in coating buffer (e.g., 1-10 µg/mL in PBS).
- Incubate overnight at 4°C.
- Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

Blocking:

- Block non-specific binding sites by adding 200 μL of blocking buffer (e.g., 1% BSA in PBS) to each well.
- Incubate for 1-2 hours at room temperature.
- Wash the plate 3 times.
- Sample and Standard Incubation:
 - Add 100 μL of standards (recombinant human GH-V) and samples (maternal serum, appropriately diluted) to the wells.
 - Incubate for 2 hours at room temperature or overnight at 4°C.
 - Wash the plate 5 times.
- Detection Antibody Incubation:
 - Add 100 μL of a biotinylated detection antibody (e.g., a polyclonal anti-GH antibody that recognizes both GH-V and GH-N) to each well.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate 5 times.
- Enzyme Conjugate Incubation:



- Add 100 μL of Streptavidin-Horseradish Peroxidase (HRP) conjugate.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the plate 7 times.
- Substrate Development and Measurement:
 - Add 100 μL of TMB substrate solution to each well.
 - Incubate for 15-30 minutes at room temperature in the dark.
 - Stop the reaction by adding 50 μL of stop solution (e.g., 2N H₂SO₄).
 - Read the absorbance at 450 nm using a microplate reader.
 - Data Analysis: Generate a standard curve from the recombinant GH-V standards and calculate the concentration of GH-V in the samples.

Note on Assays: The development of reliable and accessible assays for GH-V has been a limiting factor in research.[2][14] Many studies have utilized in-house radioimmunoassays (RIAs) or immunofunctional assays.[15] Commercial kits should be carefully validated for their specificity to GH-V.

Conclusion and Future Directions

Placental growth hormone (GH-V) is a unique primate hormone essential for the metabolic adaptations of pregnancy that support fetal growth. Its expression is confined to the placenta and is meticulously controlled by metabolic cues and epigenetic programming. The JAK/STAT pathway is the principal signaling cascade mediating its profound effects on maternal physiology, particularly the regulation of IGF-I. Dysregulated GH-V expression is a hallmark of several gestational pathologies, highlighting its clinical significance.

Future research should focus on further elucidating the upstream transcriptional regulators and the precise epigenetic code that governs GH-V expression. Developing more widely available, specific, and validated assays for GH-V is critical to advancing clinical research and understanding its role in pathological pregnancies. Furthermore, exploring the non-canonical signaling pathways activated by GH-V and their contribution to both normal and abnormal



placental function could unveil novel targets for therapeutic interventions aimed at improving maternal and fetal outcomes.

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